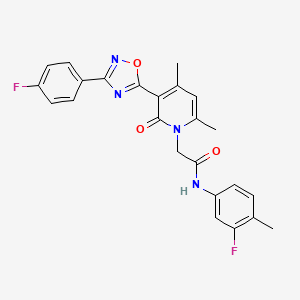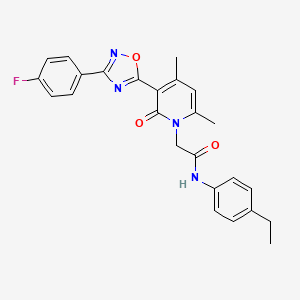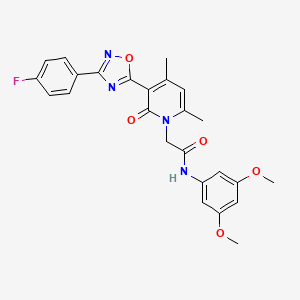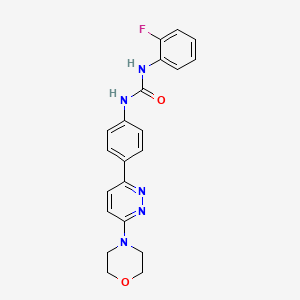
1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as MP-10 and is known for its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, MP-10 has been investigated for its antitumor and anti-inflammatory activities. Studies have shown that MP-10 can inhibit the growth of cancer cells and reduce inflammation in animal models. In pharmacology, MP-10 has been studied for its potential as a therapeutic agent for cardiovascular diseases. Studies have shown that MP-10 can reduce blood pressure and improve cardiac function in animal models. In biochemistry, MP-10 has been investigated for its ability to modulate protein-protein interactions. Studies have shown that MP-10 can disrupt the interaction between two proteins involved in cancer progression.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea involves its ability to interact with specific molecular targets in cells. Studies have shown that MP-10 can bind to and inhibit the activity of certain enzymes and proteins involved in cancer progression and inflammation. MP-10 can also modulate protein-protein interactions by disrupting the formation of protein complexes.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been shown to have various biochemical and physiological effects. In animal models, MP-10 has been shown to reduce tumor growth and inflammation, improve cardiac function, and lower blood pressure. MP-10 has also been shown to inhibit the activity of certain enzymes and proteins involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea in lab experiments include its unique chemical structure and properties, its ability to interact with specific molecular targets, and its potential applications in various fields. The limitations of using MP-10 in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea. These include further investigations into its potential applications in medicinal chemistry, pharmacology, and biochemistry, the development of new synthesis methods and analogs, the optimization of its pharmacokinetic properties, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential interactions with other drugs and compounds.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-2-1-3-18(14-16)24-21(28)23-17-6-4-15(5-7-17)19-8-9-20(26-25-19)27-10-12-29-13-11-27/h1-9,14H,10-13H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYCBKSTMYUNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3401883.png)

![4-[4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3401895.png)
![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylate](/img/structure/B3401917.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3401918.png)

![N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3401929.png)



![3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3401957.png)